
1-Chloro-3-(chloromethyl)-2-methylbenzene
Vue d'ensemble
Description
1-Chloro-3-(chloromethyl)-2-methylbenzene is a type of organic compound that falls under the category of chlorobenzyl chlorides . It is also known by other names such as m-Chlorobenzyl chloride, M,α-dichlorotoluene, 3-Chlorobenzyl chloride, m-Chlorbenzyl chloride, α,m-Dichlorotoluene, and α,3-dichlorotoluene .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chloromethyl group and a methyl group attached to it . The molecular formula is C7H6Cl2 and the molecular weight is 161.029 .Physical And Chemical Properties Analysis
This compound is a colorless liquid that is denser than water and insoluble in water . It slowly reacts with water to form hydrochloric acid .Safety and Hazards
This compound is classified as toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . It is also a lachrymator, meaning it can cause tears or stinging in the eyes . It is irritating to the skin and eyes and is toxic if ingested . In case of fire, it may produce irritating, corrosive, and/or toxic gases .
Mécanisme D'action
Target of Action
1-Chloro-3-(chloromethyl)-2-methylbenzene is a complex organic compound. It contains a chloromethyl group, which is a functional group derived from the methyl group by replacing one hydrogen atom with a chlorine atom . This group is a subclass of organochlorines and can interact with various biological targets.
Mode of Action
The chloromethyl group in the compound can potentially undergo various chemical reactions, including nucleophilic substitution, contributing to its interaction with biological targets .
Biochemical Pathways
Organochlorines, in general, can interfere with various biochemical pathways, including those involved in nerve signal transmission, hormone regulation, and cellular metabolism .
Pharmacokinetics
The compound’s molecular weight (161029) and structure suggest that it may have certain pharmacokinetic properties common to organochlorines .
Result of Action
Organochlorines can have diverse effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include temperature, pH, presence of other chemicals, and specific conditions within the biological system where the compound is active .
Propriétés
IUPAC Name |
1-chloro-3-(chloromethyl)-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTMQWIYPHKZSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

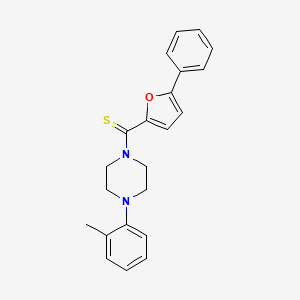
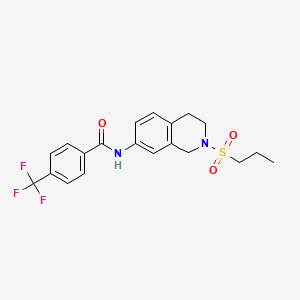
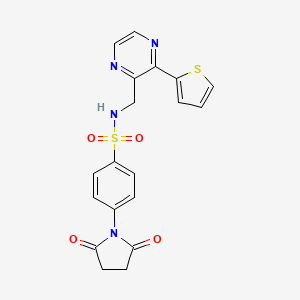
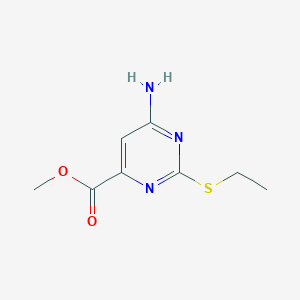
![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2946351.png)
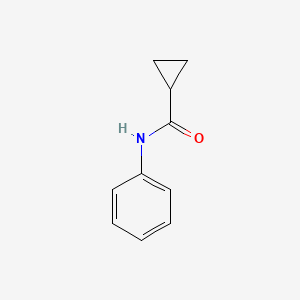
![5-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2946355.png)
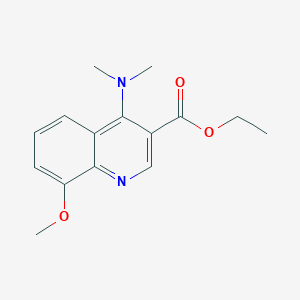

![4-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2946362.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2946363.png)
![2-[(2-Hydroxyethyl)sulfinyl]benzoic acid](/img/structure/B2946364.png)

